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Compound of Interest

Compound Name: BATU

cat. No.: B605917

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-
benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU)

Disclaimer: The compound "BATU" is presumed to be an acronym for 1-(4-
benzoylaminophenyl)-3-(4-methoxyphenyl)urea. As of the latest literature search, no specific
publication details the synthesis, characterization, and biological activity of this exact molecule.
This guide, therefore, presents a putative synthetic pathway and expected characterization
data based on established methodologies for analogous N,N'-diaryl ureas. The biological
context is discussed in relation to the known activities of this chemical class, particularly as
kinase inhibitors.

Introduction

N,N'-diaryl ureas are a significant class of compounds in medicinal chemistry, with several
approved drugs and numerous candidates in clinical development.[1][2] Their rigid backbone
and ability to form key hydrogen bond interactions make them potent inhibitors of various
enzymes, particularly protein kinases.[3][4] This technical guide outlines a proposed synthesis,
methods for characterization, and a discussion of the potential biological activities of 1-(4-
benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU), a representative member of this class.

Synthesis of BATU

The synthesis of BATU can be approached through a convergent strategy, involving the
preparation of two key intermediates: N-(4-aminophenyl)benzamide and 4-methoxyphenyl
isocyanate. These intermediates are then coupled to form the final diaryl urea product.
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Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)benzamide

A solution of 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane
(DCM) is cooled to 0 °C. Benzoyl chloride (1.1 eq) is added dropwise, and the reaction mixture
is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with
water, and the organic layer is separated, washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure. The crude product is purified by
recrystallization from ethanol to afford N-(4-nitrophenyl)benzamide.

Step 2: Synthesis of N-(4-aminophenyl)benzamide

N-(4-nitrophenyl)benzamide (1.0 eq) is dissolved in ethanol, and palladium on carbon (10%
w/w, 0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure)
at room temperature for 8 hours. The catalyst is then removed by filtration through a pad of
Celite, and the filtrate is concentrated under reduced pressure to yield N-(4-
aminophenyl)benzamide.

Step 3: Synthesis of 4-methoxyphenyl isocyanate

To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as toluene, triphosgene
(0.4 eq) is added portion-wise at 0 °C, followed by the slow addition of a base like triethylamine
(2.2 eq). The reaction mixture is then heated to reflux for 3 hours. After cooling, the solvent is
removed under reduced pressure, and the crude 4-methoxyphenyl isocyanate is purified by
vacuum distillation.[5]

Step 4: Synthesis of 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU)

N-(4-aminophenyl)benzamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this
solution, 4-methoxyphenyl isocyanate (1.05 eq) is added, and the reaction mixture is stirred at
room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with
cold THF, and dried under vacuum to give the final product, 1-(4-benzoylaminophenyl)-3-(4-
methoxyphenyl)urea (BATU).[5]

Logical Workflow for BATU Synthesis
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Caption: Synthetic workflow for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU).

Characterization of BATU

The synthesized BATU would be characterized using standard analytical techniques to confirm
its structure and purity. The expected data, based on analogous compounds, are summarized
below.

Predicted Characterization Data
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Parameter Predicted Value
Molecular Formula C21H19N303

Molecular Weight 361.39 g/mol
Appearance White to off-white solid
Melting Point > 200 °C

o (ppm): 10.2 (s, 1H, Ar-NH-CO), 8.8 (s, 1H, Ar-
NH-CO), 8.7 (s, 1H, CO-NH-Ar), 7.9 (d, 2H, Ar-

1H NMR (DMSO-ds, 400 MHz) H), 7.6-7.5 (m, 3H, Ar-H), 7.4 (d, 2H, Ar-H), 7.3
(d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.7 (s, 3H,
OCHs)

o (ppm): 165.5 (C=0, amide), 152.5 (C=0,
13C NMR (DMSO-ds, 100 MHz) urea), 155.0, 140.0, 138.0, 135.0, 132.0, 131.5,
128.5,128.0, 121.0, 119.0, 114.0, 55.5 (OCH5)

Mass Spectrometry (ESI+) m/z: 362.1 [M+H]*, 384.1 [M+Na]*

~3300 (N-H stretch), ~1700 (C=0 stretch, urea),
FT-IR (KBr, cm~1) ~1650 (C=0 stretch, amide), ~1550 (N-H bend),
~1240 (C-O stretch)

Potential Biological Activity and Signaling Pathway

N,N'-diaryl ureas are well-established as "Type II" kinase inhibitors, which bind to and stabilize
the inactive "DFG-out" conformation of the kinase.[6] This allosteric inhibition mechanism can
provide high selectivity and potency.[6] Prominent examples of diaryl urea drugs include
Sorafenib and Regorafenib, which target multiple kinases involved in tumor progression and
angiogenesis, such as VEGFR, PDGFR, and Raf kinases.[5]

Given its structure, BATU is a plausible candidate for a kinase inhibitor. The
benzoylaminophenyl moiety could occupy the ATP-binding pocket, while the methoxyphenyl
group could extend into a hydrophobic region. The urea linkage is crucial for forming hydrogen
bonds with the kinase hinge region.
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A potential target for BATU could be the p38 MAP kinase, a key regulator of inflammatory

cytokine production.[3][6] Inhibition of p38 is a therapeutic strategy for various inflammatory
diseases.

Hypothesized p38 MAP Kinase Signaling Pathway
Inhibition by BATU

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b605917?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22946566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332430/
https://www.benchchem.com/product/b605917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Stress
(e.g., UV, Cytokines)
MAPKKK
(e.g., ASK1, TAK1)

phosphorylates

/
/

/
phosphorylates . inhibits
/
p38 MAP Kinase

phosphorylates

activates
Downstream Targets
(e.g., ATF2, CREB)

leads to

Inflammatory Response
(e.g., TNF-q, IL-6 production)

Click to download full resolution via product page

Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway by BATU.
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Conclusion

While specific experimental data for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea
(BATU) is not currently available in the public domain, this guide provides a robust framework
for its synthesis and characterization based on well-established chemical principles and data
from analogous compounds. The structural features of BATU strongly suggest its potential as a
kinase inhibitor, a hypothesis that warrants further investigation. The protocols and predictive
data herein serve as a valuable resource for researchers interested in the synthesis and
evaluation of novel diaryl urea-based compounds for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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